

# Product Identification and Physicochemical Properties

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## Compound of Interest

Compound Name: Emodin-d4

Cat. No.: B15621499

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The initial section of the CoA provides fundamental information to identify and handle the compound. This includes the chemical name, CAS number for both the deuterated and unlabeled forms, molecular formula, and molecular weight.[3]

| Parameter         | Data  | Source |
|-------------------|---|--------|
| Product Name      | Emodin-d4   | [4]    |
| Synonyms          | 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione-d4, Frangula emodin-d4 | [4][5] |
| CAS Number        | 132796-52-2   | [4][6] |
| Unlabeled CAS     | 518-82-1  | [4][7] |
| Molecular Formula | C <sub>15</sub> H <sub>6</sub> D <sub>4</sub> O <sub>5</sub>          | [4]    |
| Molecular Weight  | 274.26 g/mol  | [4]    |
| Appearance        | Solid   |        |
| Long-Term Storage | -20°C   |        |

## Analytical Data Summary

This core section quantifies the quality of the **Emodin-d4** standard. It summarizes the results from various analytical techniques used to determine chemical purity, identity, and isotopic enrichment. Each test provides a crucial piece of evidence supporting the material's suitability as an internal standard.<sup>[3][8]</sup>

| Analytical Test       | Method  | Purpose   | Typical Specification/Result |
|-----------------------|---|---|------------------------------|
| Chemical Purity       | High-Performance Liquid Chromatography (HPLC)                   | To quantify the percentage of the Emodin-d4 compound relative to any unlabeled emodin or other chemical impurities.   | ≥98%                         |
| Identity Confirmation | Mass Spectrometry (MS)  | To confirm the molecular weight of the deuterated compound, verifying the presence of the deuterium atoms.  | Conforms to structure        |
| Identity & Structure  | <sup>1</sup> H Nuclear Magnetic Resonance ( <sup>1</sup> H-NMR) | To confirm the chemical structure and the positions of deuterium labeling through the absence of specific proton signals.                                     | Conforms to structure        |
| Isotopic Enrichment   | Mass Spectrometry (MS) or Quantitative NMR (qNMR)               | To determine the percentage of the deuterated species relative to all isotopic variants (d <sub>0</sub> , d <sub>1</sub> , d <sub>2</sub> , d <sub>3</sub> ). | ≥99 atom % D                 |

## Mandatory Visualizations: Analytical Workflows

To ensure clarity, the processes for characterizing **Emodin-d4** are outlined below. These diagrams illustrate the logical flow from sample preparation to final data analysis for each key

analytical technique.

Caption: High-level workflow for the synthesis, purification, and analytical certification of **Emodin-d4**.

Caption: Step-by-step process for determining the chemical purity of **Emodin-d4** via HPLC.

Caption: Workflow for confirming molecular identity and isotopic enrichment of **Emodin-d4** using Mass Spectrometry.

## Detailed Experimental Protocols

This section provides the methodologies for the key analytical experiments cited in the CoA. These protocols are representative of standard practices in the field for the analysis of emodin and related deuterated compounds.

### A. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Emodin-d4** is determined by assessing the main component's peak area as a percentage of the total peak area in the chromatogram.

- Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
- Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 × 250 mm, 5 μm).[9]
- Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile). A typical starting condition could be a 55:45 mixture of acetonitrile and 2% acetic acid.[10][11]
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: 35 °C.[9]
- Detection Wavelength: Emodin has strong absorbance at multiple wavelengths; common choices include 280 nm, 287 nm, or 436 nm.[9][10]
- Injection Volume: 10-20 μL.[12]

- Procedure:
  - A stock solution of **Emodin-d4** is prepared in a suitable solvent like methanol or DMSO.
  - The solution is injected into the HPLC system.
  - The components are separated on the column based on their polarity.
  - The detector records the absorbance of the eluting components over time, generating a chromatogram.
  - The area of the peak corresponding to **Emodin-d4** is integrated and compared to the total area of all peaks to calculate the percentage purity.

## B. Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of **Emodin-d4**, which should be approximately 4 Daltons higher than its unlabeled counterpart, confirming successful deuteration.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode (API-ESI) for phenolic compounds like emodin.[\[13\]](#)
- Analysis Mode: Full scan to observe the molecular ion. The expected ion for Emodin ( $C_{15}H_{10}O_5$ , MW=270.24) in negative mode is  $[M-H]^-$  at m/z 269. For **Emodin-d4** ( $C_{15}H_6D_4O_5$ , MW=274.26), the expected ion is  $[M-H]^-$  at m/z 273.[\[4\]](#)[\[13\]](#)
- Procedure:
  - A dilute solution of **Emodin-d4** is infused directly or injected via an LC system into the mass spectrometer.
  - The molecules are ionized in the ESI source.
  - The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

- A mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- The spectrum is examined for the presence of the expected molecular ion, confirming the identity and incorporation of four deuterium atoms.

## C. Structural Confirmation and Isotopic Purity by NMR Spectroscopy

$^1\text{H}$ -NMR confirms the molecular structure and the specific locations of deuterium labeling. The absence of proton signals at the deuterated positions is the primary indicator. Quantitative NMR (qNMR) can also be used to determine chemical purity against a certified standard.<sup>[14]</sup>

- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO- $d_6$  or Methanol- $d_4$ .<sup>[14]</sup>
- Procedure for Structural Confirmation:
  - The **Emodin- $d_4$**  sample is dissolved in the chosen deuterated solvent.
  - A  $^1\text{H}$ -NMR spectrum is acquired.
  - The spectrum is compared to that of an authentic, unlabeled Emodin standard.
  - Successful deuteration is confirmed by the disappearance or significant reduction of proton signals at the labeled positions (typically aromatic protons).<sup>[15]</sup>
- Procedure for Isotopic Enrichment:
  - High-resolution mass spectrometry is often the preferred method for determining isotopic enrichment. The relative intensities of the mass peaks for the  $d_4$ ,  $d_3$ ,  $d_2$ ,  $d_1$ , and  $d_0$  species are measured.<sup>[15]</sup>
  - The isotopic purity is calculated as the intensity of the desired  $d_4$  ion divided by the sum of intensities of all isotopic species.<sup>[15]</sup>

This comprehensive approach to analysis ensures that each lot of **Emodin-d4** meets the stringent quality requirements for its use as a reliable internal standard in demanding research and regulated environments.

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